1-cyclohexyloxy-3-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide
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Overview
Description
1-cyclohexyloxy-3-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide is a complex organic compound that features a benzimidazole core, a cyclohexyl group, and an iodide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyloxy-3-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 2-ethyl-3-methyl groups using alkyl halides in the presence of a base.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via nucleophilic substitution reactions, where a cyclohexyl halide reacts with the benzimidazole derivative.
Formation of the Final Compound: The final step involves the reaction of the intermediate with propan-2-ol and iodide ion to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyloxy-3-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions vary, but typically involve the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction could produce benzimidazole hydrides.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-cyclohexyloxy-3-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzimidazole core is known to interact with various biological molecules, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole cores, such as 2-ethylbenzimidazole and 3-methylbenzimidazole.
Cyclohexyl Derivatives: Compounds featuring cyclohexyl groups, such as cyclohexanol and cyclohexanone.
Uniqueness
1-cyclohexyloxy-3-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide is unique due to its combination of a benzimidazole core, cyclohexyl group, and iodide ion. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-cyclohexyloxy-3-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N2O2.HI/c1-3-19-20(2)17-11-7-8-12-18(17)21(19)13-15(22)14-23-16-9-5-4-6-10-16;/h7-8,11-12,15-16,22H,3-6,9-10,13-14H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHHLMDMACUHAZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=[N+](C2=CC=CC=C2N1CC(COC3CCCCC3)O)C.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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